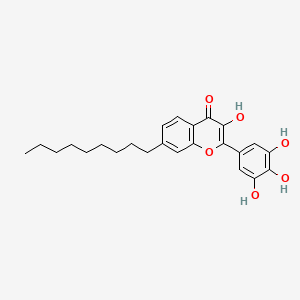![molecular formula C24H22Cl2N2O2 B12600595 5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline CAS No. 648897-11-4](/img/structure/B12600595.png)
5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is a complex organic compound characterized by its unique structure, which includes two quinoline units linked through a central carbon atom, each substituted with chlorine and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with isopropyl bromide under basic conditions to form the isopropoxy derivative. This intermediate is then subjected to further chlorination to introduce the second chlorine atom at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the isopropoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: This compound shares the isopropyl group but differs in its core structure and functional groups.
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Similar in having chlorine and isopropyl groups but differs in its application and core structure.
Uniqueness
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is unique due to its dual quinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
648897-11-4 |
|---|---|
Molecular Formula |
C24H22Cl2N2O2 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
5-chloro-7-(5-chloro-8-propan-2-yloxyquinolin-7-yl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-13(2)29-23-17(11-19(25)15-7-5-9-27-21(15)23)18-12-20(26)16-8-6-10-28-22(16)24(18)30-14(3)4/h5-14H,1-4H3 |
InChI Key |
QYPVVLPCIMYYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=C4C=CC=NC4=C3OC(C)C)Cl)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


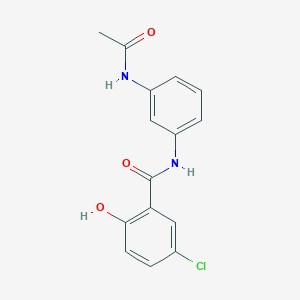
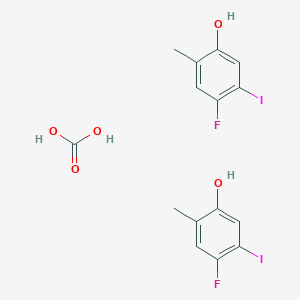

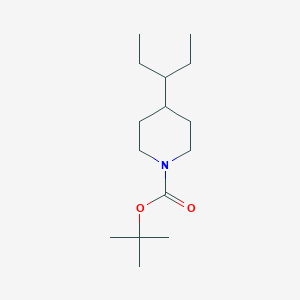
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
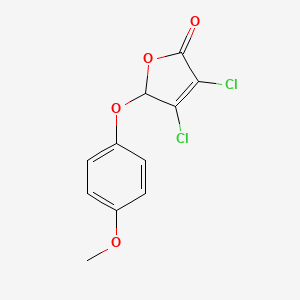
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

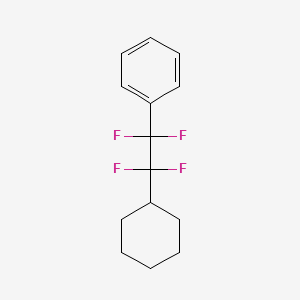
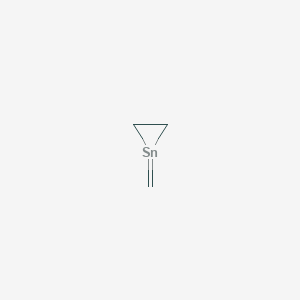
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
